molecular formula C8H10BrN3O2 B15321138 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde

5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B15321138
M. Wt: 260.09 g/mol
InChI Key: UCMNMZUEHROCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a bromine atom, an oxan-2-yl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Oxan-2-yl Group: This step involves the formation of an ether linkage, which can be accomplished through nucleophilic substitution reactions.

    Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed Suzuki-Miyaura cross-coupling using boronic acids.

Major Products Formed

    Oxidation: 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving triazole-containing compounds.

Mechanism of Action

The mechanism of action of 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

Uniqueness

5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

5-bromo-2-(oxan-2-yl)triazole-4-carbaldehyde

InChI

InChI=1S/C8H10BrN3O2/c9-8-6(5-13)10-12(11-8)7-3-1-2-4-14-7/h5,7H,1-4H2

InChI Key

UCMNMZUEHROCGI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2N=C(C(=N2)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.